molecular formula C11H10ClNS B13519940 3-(5-Chlorothiophen-3-yl)-5-methylaniline

3-(5-Chlorothiophen-3-yl)-5-methylaniline

Cat. No.: B13519940
M. Wt: 223.72 g/mol
InChI Key: PFBLZSJAYNXYLV-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-3-yl)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a thiophene ring substituted with a chlorine atom at the 5-position and a methyl group at the 3-position, attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-3-yl)-5-methylaniline typically involves the following steps:

    Formation of 5-Chlorothiophene-3-boronic acid: This intermediate can be synthesized through the halogenation of thiophene followed by borylation.

    Suzuki Coupling Reaction: The 5-Chlorothiophene-3-boronic acid is then coupled with 3-bromo-5-methylaniline using a palladium catalyst under Suzuki coupling conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-3-yl)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3-(5-Chlorothiophen-3-yl)-5-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-3-yl)-5-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorothiophen-3-yl)methanol
  • 3-(5-Chlorothiophen-3-yl)methanamine
  • 5-Chlorothiophene-3-boronic acid

Uniqueness

3-(5-Chlorothiophen-3-yl)-5-methylaniline is unique due to the presence of both a chlorine-substituted thiophene ring and a methyl-substituted aniline moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H10ClNS

Molecular Weight

223.72 g/mol

IUPAC Name

3-(5-chlorothiophen-3-yl)-5-methylaniline

InChI

InChI=1S/C11H10ClNS/c1-7-2-8(4-10(13)3-7)9-5-11(12)14-6-9/h2-6H,13H2,1H3

InChI Key

PFBLZSJAYNXYLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CSC(=C2)Cl

Origin of Product

United States

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